molecular formula C7H4ClIN2O B3295164 4-Chloro-3-iodo-1H-indazol-6-ol CAS No. 887569-84-8

4-Chloro-3-iodo-1H-indazol-6-ol

Cat. No.: B3295164
CAS No.: 887569-84-8
M. Wt: 294.48 g/mol
InChI Key: CXCPPMJDTPZXSU-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1H-indazol-6-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines One common method includes the use of 2-fluorobenzaldehyde and hydrazine, which undergo cyclization to form the indazole core

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the halogenation process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1H-indazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of dehalogenated indazoles.

    Substitution: Formation of substituted indazoles with various functional groups.

Scientific Research Applications

4-Chloro-3-iodo-1H-indazol-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1H-indazol-6-ol involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes, leading to the modulation of various cellular pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-indazole: Lacks the iodine atom, making it less versatile in certain reactions.

    3-Iodo-1H-indazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    6-Chloro-1H-indazole: Similar structure but different substitution pattern, leading to distinct properties.

Uniqueness

4-Chloro-3-iodo-1H-indazol-6-ol is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-chloro-3-iodo-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCPPMJDTPZXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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